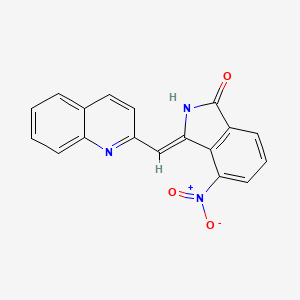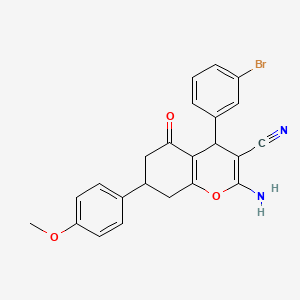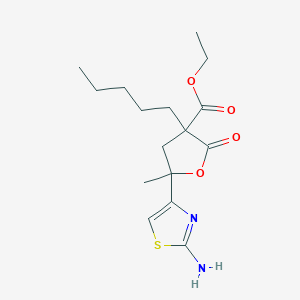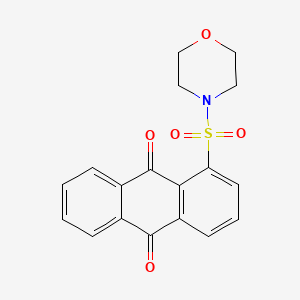
(Z)-4-nitro-3-(quinolin-2-ylmethylene)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-NITRO-3-[(QUINOLIN-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a nitro group, a quinoline moiety, and a dihydroisoindolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-NITRO-3-[(QUINOLIN-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline-2-carbaldehyde with 4-nitrophthalic anhydride under basic conditions, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: The quinoline moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-4-NITRO-3-[(QUINOLIN-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (3Z)-4-NITRO-3-[(QUINOLIN-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. These pathways are crucial for its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- (3Z)-4-NITRO-3-[(QUINOLIN-3-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- (3Z)-4-NITRO-3-[(QUINOLIN-4-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
Comparison: Compared to its analogs, (3Z)-4-NITRO-3-[(QUINOLIN-2-YL)METHYLIDENE]-2,3-DIHYDRO-1H-ISOINDOL-1-ONE exhibits unique properties due to the position of the quinoline moiety. This positional difference can significantly impact its reactivity and biological activity, making it a compound of particular interest in medicinal chemistry.
Eigenschaften
Molekularformel |
C18H11N3O3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
(3Z)-4-nitro-3-(quinolin-2-ylmethylidene)isoindol-1-one |
InChI |
InChI=1S/C18H11N3O3/c22-18-13-5-3-7-16(21(23)24)17(13)15(20-18)10-12-9-8-11-4-1-2-6-14(11)19-12/h1-10H,(H,20,22)/b15-10- |
InChI-Schlüssel |
GCSHNQBMOPLRDP-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=C(C=CC=C4[N+](=O)[O-])C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B11651407.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651414.png)

![7-[(4-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11651425.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11651430.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651439.png)

![2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11651449.png)

![N,N'-[(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)DI-4,1-phenylene]diacetamide](/img/structure/B11651462.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
![S-methyl {[1-(4-hydroxybenzyl)cyclohexyl]amino}ethanethioate](/img/structure/B11651474.png)
![N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(2-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11651479.png)
